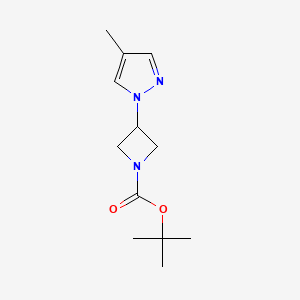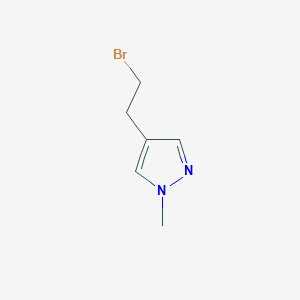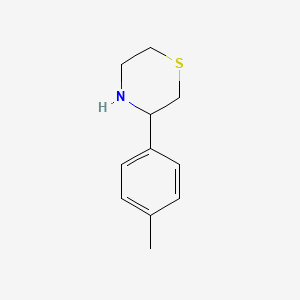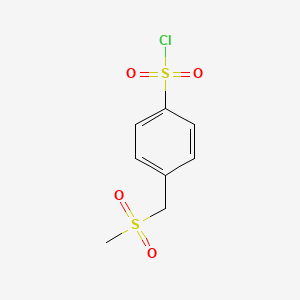![molecular formula C10H9NO3S B1373670 2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid CAS No. 1240529-53-6](/img/structure/B1373670.png)
2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid
Overview
Description
“2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid” is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 . It is a thiophene-based analog, which are known to be of interest to many scientists due to their potential as biologically active compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring, an oxazole ring, and an acetic acid group . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, thiophene derivatives are known to undergo a variety of chemical reactions .Scientific Research Applications
Synthesis and Chemical Properties
- Compounds containing the thiophen-3-yl-1,3-oxazol-4-yl moiety, like 2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid, have been synthesized and studied for their physical and chemical properties. These compounds are noted for their potential in showing various biological activities such as analgesic, neuroleptic, and anti-inflammatory effects, as well as their use in further synthesis of amides and other complex structures (Salionov, 2015).
Antimicrobial Applications
- Studies have shown that derivatives containing the thiophen-3-yl-1,3-oxazol-4-yl structure exhibit promising antimicrobial and antifungal activities. This includes the development of novel compounds with potential applications in treating bacterial and fungal infections (Wujec et al., 2004).
Molecular Structure and Stability
- Research has been conducted on the mass spectrometric fragmentation patterns of molecules containing the thiophen-3-yl-1,3-oxazol-4-yl group. This includes studies on the fragmentation of the molecule under various conditions, which is crucial for understanding the stability and behavior of these compounds in different environments (Salionov et al., 2015).
Novel Synthesis Methods
- Innovative methods for synthesizing this compound derivatives have been explored. These methods are important for creating new drugs and biological compounds with improved efficacy and lower toxicity (El-Ahl, 2000).
Future Directions
Thiophene-based analogs, such as “2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid”, continue to attract interest due to their potential as biologically active compounds . Future research may focus on further exploring the synthesis, properties, and potential applications of these compounds.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity . They have been found to interact with a variety of biological targets, contributing to their diverse range of effects .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiophene derivatives are known to block voltage-gated sodium channels, leading to their use as anesthetics .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of pathways, leading to their diverse biological activities .
Result of Action
Thiophene derivatives have been associated with a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-6-8(4-9(12)13)11-10(14-6)7-2-3-15-5-7/h2-3,5H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWGLCHQTGQZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CSC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1373587.png)

![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride](/img/structure/B1373591.png)




![1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1373597.png)
![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1373598.png)
![1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1373599.png)

![1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B1373607.png)
![4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1373608.png)
